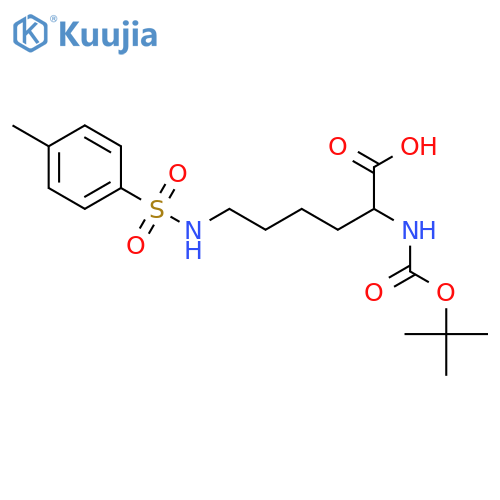Cas no 13734-29-7 (BOC-LYS(TOS)-OH DCHA)

BOC-LYS(TOS)-OH DCHA structure
商品名:BOC-LYS(TOS)-OH DCHA
CAS番号:13734-29-7
MF:C18H28N2O6S
メガワット:400.489724159241
MDL:MFCD00038261
CID:136175
PubChem ID:1991702
BOC-LYS(TOS)-OH DCHA 化学的及び物理的性質
名前と識別子
-
- (S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid
- (2S)-6-[(4-methylphenyl)sulfonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
- BOC-LYS(TOS)-OH
- L-Lysine,N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(4-methylphenyl)sulfonyl]-
- Nα-Boc-Nε-4-toluenesulfonyl-L-lysine dicyclohexylammonium salt
- AmbotzBAA5800
- Boc-Lys(Ts)-OH
- N2-[(1,1-Dimethylethoxy)Carbonyl]-N6-[(4-Methylphenyl)Sulfonyl]-L-Lysine
- N-α-Boc-N-ε-tosyl-L-lysine
- BOC-LYS(TOS)-OH DCHA
- Boc-L-Lys(Tos)-OH DCHA
- BOC-LYSINE(TOS)-OH DCHA
- N-a-Boc-N-e-tosyl-L-lysine
- BOC-N-EPSILON-TOSYL-L-LYSINE
- BOC-N-E-TOSYL-L-LYSINE LIQUID
- na-T-boc-N-epsilon-P-tosyl-L-lysine
- N-.ALPHA.-BOC-N-.EPSILON.-TOSYL-L-LYSINE
- (S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoicacid
- N2-(tert-butoxycarbonyl)-N6-tosyl-L-lysine
- CS-0445631
- MFCD00038261
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-(4-methylbenzenesulfonamido)hexanoic acid
- 13734-29-7
- AKOS016843147
- DTXSID80365841
- N-alpha-t-Butyloxycarbonyl-N-epsilon-p-tolylsulfonyl-L-lysine (Boc-L-Lys(Tos)-OH)
- (S)-2-(tert-butoxycarbonylamino)-6-(4-methylphenylsulfonamido)hexanoic acid
-
- MDL: MFCD00038261
- インチ: InChI=1S/C18H28N2O6S/c1-13-8-10-14(11-9-13)27(24,25)19-12-6-5-7-15(16(21)22)20-17(23)26-18(2,3)4/h8-11,15,19H,5-7,12H2,1-4H3,(H,20,23)(H,21,22)/t15-/m0/s1
- InChIKey: HSTSERPPSSLPFN-HNNXBMFYSA-N
- ほほえんだ: CC1=CC=C(S(=O)(NCCCC[C@H](NC(OC(C)(C)C)=O)C(O)=O)=O)C=C1
計算された属性
- せいみつぶんしりょう: 400.16700
- どういたいしつりょう: 400.16680779g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 27
- 回転可能化学結合数: 12
- 複雑さ: 586
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 130Ų
じっけんとくせい
- PSA: 130.18000
- LogP: 4.28410
BOC-LYS(TOS)-OH DCHA セキュリティ情報
BOC-LYS(TOS)-OH DCHA 税関データ
- 税関コード:2935009090
- 税関データ:
中国税関コード:
2935009090概要:
2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%
申告要素:
製品名, 成分含有量、
要約:
2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%
BOC-LYS(TOS)-OH DCHA 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B657073-50mg |
BOC-LYS(TOS)-OH DCHA |
13734-29-7 | 50mg |
$ 65.00 | 2022-06-07 | ||
| abcr | AB258806-5 g |
N-alpha-t-Butyloxycarbonyl-N-epsilon-p-tolylsulfonyl-L-lysine (Boc-L-Lys(Tos)-OH); . |
13734-29-7 | 5g |
€90.00 | 2023-04-27 | ||
| abcr | AB258806-25 g |
N-alpha-t-Butyloxycarbonyl-N-epsilon-p-tolylsulfonyl-L-lysine (Boc-L-Lys(Tos)-OH); . |
13734-29-7 | 25g |
€210.00 | 2023-04-27 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-285189A-5 g |
Boc-L-Lys(Tos)-OH DCHA, |
13734-29-7 | 5g |
¥963.00 | 2023-07-11 | ||
| eNovation Chemicals LLC | Y1239876-1g |
(S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid |
13734-29-7 | 98% (HPLC) | 1g |
$165 | 2024-06-07 | |
| Chemenu | CM303043-25g |
(S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid |
13734-29-7 | 95% | 25g |
$339 | 2022-06-13 | |
| Chemenu | CM303043-100g |
(S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid |
13734-29-7 | 95% | 100g |
$943 | 2022-06-13 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-285189-1g |
Boc-L-Lys(Tos)-OH DCHA, |
13734-29-7 | 1g |
¥399.00 | 2023-09-05 | ||
| A2B Chem LLC | AD72736-25g |
Boc-lys(tos)-oh dcha |
13734-29-7 | ≥ 98% (HPLC) | 25g |
$227.00 | 2024-04-20 | |
| 1PlusChem | 1P008080-5g |
(S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid |
13734-29-7 | 95% | 5g |
$94.00 | 2025-02-22 |
BOC-LYS(TOS)-OH DCHA 関連文献
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
13734-29-7 (BOC-LYS(TOS)-OH DCHA) 関連製品
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:13734-29-7)BOC-LYS(TOS)-OH DCHA

清らかである:99%
はかる:100g
価格 ($):1443.0